molecular formula C20H24N2O11 B7739428 [3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate

[3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate

Cat. No.: B7739428
M. Wt: 468.4 g/mol
InChI Key: VEUZOPHINRTGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including acetyloxy and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl core, followed by the introduction of acetyloxy groups through acetylation reactions. The nitrophenyl group is then incorporated via nucleophilic substitution reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.

Scientific Research Applications

[3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of [3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The acetyloxy and nitrophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2-nitroanilino)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O11/c1-10(23)29-9-16-17(30-11(2)24)18(31-12(3)25)19(32-13(4)26)20(33-16)21-14-7-5-6-8-15(14)22(27)28/h5-8,16-21H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUZOPHINRTGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.